

# Spectroscopic Analysis of Disperse Red 50: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Disperse red 50

Cat. No.: B085672

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Disperse Red 50** is a monoazo disperse dye utilized in the textile industry for dyeing polyester fabrics. An in-depth understanding of its chemical structure and properties is paramount for quality control, new dye development, and toxicological studies. Spectroscopic techniques such as UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential tools for the structural elucidation and characterization of such dyes. This technical guide provides a summary of the known physicochemical properties of **Disperse Red 50** and presents generalized experimental protocols for its analysis using various spectroscopic methods. While a comprehensive public database of its specific spectroscopic data is not readily available, this document offers expected spectral characteristics based on its molecular structure.

## Introduction to Disperse Red 50

**Disperse Red 50**, also known by its Colour Index (C.I.) number 11226, is a synthetic dye belonging to the single azo class.<sup>[1]</sup> Azo dyes are characterized by the presence of one or more azo groups ( $-N=N-$ ) which act as the primary chromophore responsible for the color of the compound. Disperse dyes, including **Disperse Red 50**, are non-ionic and have low water solubility, making them suitable for dyeing hydrophobic fibers like polyester.<sup>[2]</sup>

The manufacturing process of **Disperse Red 50** involves the diazotization of 2-chloro-4-nitrobenzenamine, followed by a coupling reaction with N-ethyl-N-cyanoethylaniline.<sup>[1]</sup> The resulting molecule is a purple powder, soluble in acetone and alcohol, but insoluble in water.<sup>[2]</sup><sup>[3]</sup>

## Chemical Structure and Properties

The fundamental physicochemical properties of **Disperse Red 50** are summarized in the table below.

Property	Value	Reference
Chemical Name	3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]propanenitrile	ECHEMI
C.I. Name	Disperse Red 50	World dye variety <sup>[1]</sup>
CAS Number	12223-35-7 / 40880-51-1	World dye variety <sup>[1]</sup>
Molecular Formula	C <sub>17</sub> H <sub>16</sub> ClN <sub>5</sub> O <sub>2</sub>	World dye variety <sup>[1]</sup>
Molecular Weight	357.79 g/mol	World dye variety <sup>[1]</sup>
Appearance	Purple powder	S D International <sup>[3]</sup>
Solubility	Soluble in acetone and alcohol; insoluble in water	S D International <sup>[3]</sup>
Melting Point	136-137 °C	ECHEMI

## Spectroscopic Data (Expected)

While specific, publicly archived spectra for **Disperse Red 50** are scarce, its chemical structure allows for the prediction of its characteristic spectroscopic features. The following tables outline the expected data from UV-Vis, IR, and NMR analyses.

### Expected UV-Visible (UV-Vis) Spectroscopic Data

The color of **Disperse Red 50** arises from electronic transitions within the conjugated system of the molecule. The primary absorption is expected in the visible region, attributed to the  $\pi \rightarrow \pi^*$

transition of the azo chromophore, influenced by the electron-donating and electron-withdrawing groups on the aromatic rings.

Parameter	Expected Value	Associated Functional Group / Transition
$\lambda_{\text{max}}$ (Visible)	480 - 520 nm	$\pi \rightarrow \pi^*$ transition of the extended conjugated system (azo group and aromatic rings)
$\lambda_{\text{max}}$ (UV)	250 - 350 nm	$\pi \rightarrow \pi^*$ transitions of the aromatic rings

## Expected Infrared (IR) Spectroscopic Data

The IR spectrum will reveal the presence of the key functional groups within the **Disperse Red 50** molecule.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Associated Functional Group
~2245	C $\equiv$ N stretch	Nitrile
~1590, ~1480	C=C stretch	Aromatic rings
~1520, ~1340	N-O asymmetric & symmetric stretch	Nitro group (NO <sub>2</sub> )
~1450	N=N stretch	Azo group
~1250	C-N stretch	Aromatic amine
~830	C-H out-of-plane bend	para-substituted aromatic ring
~750	C-Cl stretch	Aryl chloride

## Expected Nuclear Magnetic Resonance (NMR) Spectroscopic Data

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy would provide a detailed map of the carbon and hydrogen environments in the molecule.

#### $^1\text{H}$ NMR (Expected Chemical Shifts)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~8.5 - 7.0	m	7H	Aromatic protons
~3.7	t	2H	-N-CH <sub>2</sub> -CH <sub>2</sub> -CN
~3.5	q	2H	-N-CH <sub>2</sub> -CH <sub>3</sub>
~2.8	t	2H	-CH <sub>2</sub> -CN
~1.2	t	3H	-CH <sub>2</sub> -CH <sub>3</sub>

#### $^{13}\text{C}$ NMR (Expected Chemical Shifts)

Chemical Shift ( $\delta$ , ppm)	Assignment
~155 - 110	Aromatic carbons
~118	Nitrile carbon (-C $\equiv$ N)
~50	-N-CH <sub>2</sub> -
~45	-N-CH <sub>2</sub> -
~20	-CH <sub>2</sub> -CN
~12	-CH <sub>3</sub>

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound like **Disperse Red 50**.

## UV-Visible Spectroscopy

This protocol outlines the determination of the absorption maxima ( $\lambda_{\text{max}}$ ) of **Disperse Red 50**.

- **Solvent Selection:** Choose a spectral grade solvent in which the dye is soluble, such as acetone, ethanol, or dimethylformamide (DMF).
- **Solution Preparation:** Prepare a stock solution of **Disperse Red 50** of a known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 10  $\mu\text{g/mL}$ ) to ensure the absorbance reading is within the linear range of the spectrophotometer (typically 0.1 - 1.0).
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Blanking:** Fill a quartz cuvette with the chosen solvent to be used as a blank reference.
- **Measurement:** Record the absorption spectrum of the dye solution over a wavelength range of 200-800 nm.
- **Data Analysis:** Identify the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ).

## Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the acquisition of an IR spectrum to identify the functional groups.

- **Sample Preparation:** As **Disperse Red 50** is a powder, the KBr pellet method is suitable. Mix a small amount of the dye (1-2 mg) with approximately 100-200 mg of dry, spectral grade potassium bromide (KBr). Grind the mixture to a fine powder.
- **Pellet Formation:** Place the powdered mixture into a pellet press and apply pressure to form a thin, transparent pellet.
- **Instrumentation:** Use an FTIR spectrometer.
- **Background Scan:** Perform a background scan with an empty sample compartment to account for atmospheric  $\text{CO}_2$  and water vapor.
- **Sample Scan:** Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000 to 400  $\text{cm}^{-1}$ .

- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

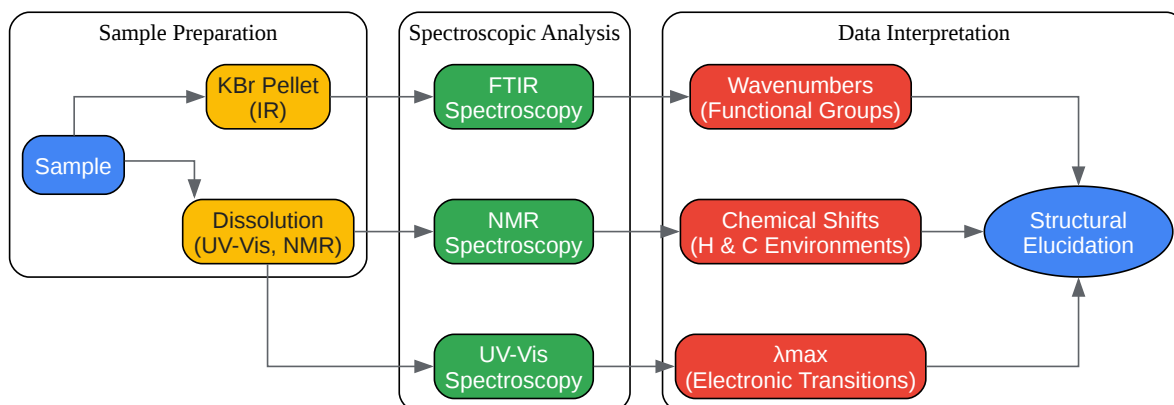
## Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol details the steps for obtaining  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.

- **Solvent Selection:** Choose a suitable deuterated solvent in which **Disperse Red 50** is soluble, such as deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).
- **Sample Preparation:** Dissolve 5-10 mg of the dye in approximately 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrumentation:** Use a high-field NMR spectrometer (e.g., 300 MHz or higher).
- **Data Acquisition:**
  - $^1\text{H}$  NMR: Acquire the proton spectrum. Typical parameters include a  $90^\circ$  pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
  - $^{13}\text{C}$  NMR: Acquire the carbon spectrum. This will require a larger number of scans due to the low natural abundance of  $^{13}\text{C}$ .
- **Data Processing and Analysis:** Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the  $^1\text{H}$  NMR signals to determine the relative number of protons. Assign the chemical shifts to the different hydrogen and carbon atoms in the molecule.

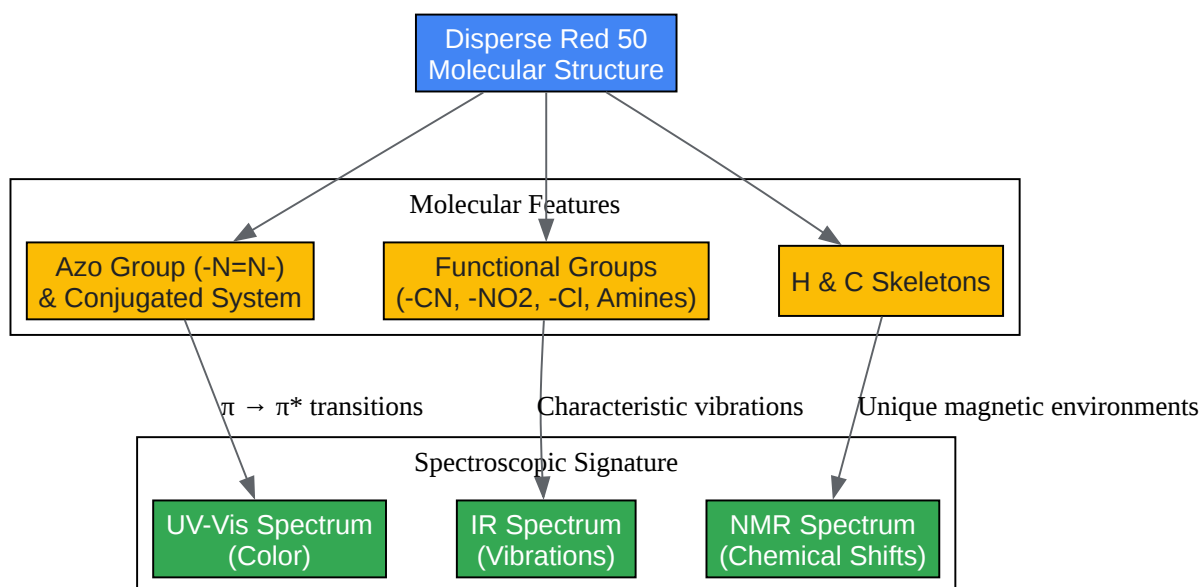
## Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the logical workflow for the spectroscopic analysis of **Disperse Red 50**.



[Click to download full resolution via product page](#)

General workflow for the spectroscopic analysis of **Disperse Red 50**.



[Click to download full resolution via product page](#)

Relationship between molecular structure and spectroscopic output.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Disperse Red 50 Manufacturer in Mumbai, Disperse Red 50 Exporter [dyestuff.co.in]
- 3. sdinternational.com [sdinternational.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of Disperse Red 50: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085672#spectroscopic-data-uv-vis-ir-nmr-for-disperse-red-50]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)